5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYL-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiolane ring, and a thiophene moiety
Preparation Methods
The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYL-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Thiolane Ring: This step involves the cyclization of suitable intermediates.
Attachment of the Thiophene Moiety: This can be done through coupling reactions using reagents like palladium catalysts.
Methanesulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYL-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The thiophene moiety can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYL-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Industrial Applications: Potential use in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYL-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYL-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE include:
- 5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE
These compounds share similar structural features but differ in the substituents attached to the pyrimidine and thiolane rings. The uniqueness of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYL-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16ClN3O5S3 |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylsulfonyl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O5S3/c1-26(21,22)15-17-7-12(16)13(18-15)14(20)19(8-11-3-2-5-25-11)10-4-6-27(23,24)9-10/h2-3,5,7,10H,4,6,8-9H2,1H3 |
InChI Key |
KUBAFSYKCZBKBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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